1-(4-Cyclobutyl-1,4-diazepan-1-yl)-2-(2-methoxyphenoxy)ethan-1-one
CAS No.: 2309711-00-8
Cat. No.: VC4361253
Molecular Formula: C18H26N2O3
Molecular Weight: 318.417
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2309711-00-8 |
|---|---|
| Molecular Formula | C18H26N2O3 |
| Molecular Weight | 318.417 |
| IUPAC Name | 1-(4-cyclobutyl-1,4-diazepan-1-yl)-2-(2-methoxyphenoxy)ethanone |
| Standard InChI | InChI=1S/C18H26N2O3/c1-22-16-8-2-3-9-17(16)23-14-18(21)20-11-5-10-19(12-13-20)15-6-4-7-15/h2-3,8-9,15H,4-7,10-14H2,1H3 |
| Standard InChI Key | UQRWGBYKJATFNG-UHFFFAOYSA-N |
| SMILES | COC1=CC=CC=C1OCC(=O)N2CCCN(CC2)C3CCC3 |
Introduction
Structural Characteristics and Molecular Design
Core Architecture
The compound’s structure integrates three key moieties:
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1,4-Diazepane Ring: A seven-membered heterocycle with two nitrogen atoms at positions 1 and 4. The diazepane scaffold is known for conformational flexibility, enabling diverse interactions in biological systems .
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Cyclobutyl Substituent: A strained four-membered carbocycle attached to the diazepane nitrogen at position 4. Cyclobutyl groups are often used to modulate steric and electronic properties in drug design .
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2-Methoxyphenoxy Ethanone: A phenoxy group substituted with a methoxy group at the ortho position, linked to the diazepane via an acetylene ketone bridge. This moiety contributes to lipophilicity and potential π-π stacking interactions .
The SMILES notation (COC1=CC=CC=C1OCC(=O)N2CCCN(CC2)C3CCC3) and InChIKey (UQRWGBYKJATFNG-UHFFFAOYSA-N) provide unambiguous structural representation .
Table 1: Comparative Analysis of Structural Analogues
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Structural Differences |
|---|---|---|---|
| Target Compound | C18H26N2O3 | 318.417 | 2-Methoxyphenoxy group |
| 1-(4-Cyclobutyl-1,4-diazepan-1-yl)-2-phenoxypropan-1-one | C18H26N2O2 | 302.4 | Phenoxy group instead of methoxyphenoxy |
| (4-Cyclobutyl-1,4-diazepan-1-yl)(5-(furan-2-yl)isoxazol-3-yl)methanone | C17H21N3O3 | 315.37 | Isoxazole-furan hybrid substituent |
Synthesis and Reaction Pathways
General Synthetic Strategies
Synthesis of diazepane derivatives typically involves multi-step sequences:
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Diazepane Ring Formation: Cyclocondensation of diamines with ketones or aldehydes under acidic or basic conditions .
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Cyclobutyl Introduction: Alkylation of the diazepane nitrogen using cyclobutyl halides or via [2+2] cycloaddition strategies .
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Etherification and Acylation: Coupling of 2-methoxyphenol with bromoacetyl intermediates, followed by acylation of the diazepane nitrogen.
A representative pathway for the target compound might involve:
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Synthesis of 1,4-diazepane via reaction of 1,4-diaminobutane with a diketone.
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N-Alkylation with cyclobutyl bromide.
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Reaction with 2-(2-methoxyphenoxy)acetyl chloride to form the final product .
Optimization Challenges
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Steric Hindrance: The cyclobutyl group’s rigidity complicates N-alkylation, often requiring high temperatures or catalysts like p-toluenesulfonic acid .
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Regioselectivity: Ensuring acylation occurs exclusively at the diazepane nitrogen necessitates protecting group strategies or kinetic control .
Physicochemical Properties
Experimental and Predicted Data
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LogP (XLogP3-AA): 2.5, indicating moderate lipophilicity suitable for blood-brain barrier penetration .
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Hydrogen Bonding: Acceptors = 4; Donors = 0, suggesting limited solubility in polar solvents .
Table 2: Key Physicochemical Parameters
| Parameter | Value | Method/Source |
|---|---|---|
| Molecular Weight | 318.417 g/mol | PubChem |
| XLogP3-AA | 2.5 | PubChem |
| Hydrogen Bond Acceptors | 4 | PubChem |
| Topological Polar Surface Area | 55.7 Ų | Calculated via ChemAxon |
Challenges and Future Directions
Synthetic Limitations
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Low Yields: Multi-step syntheses often suffer from cumulative inefficiencies, with reported yields for similar compounds rarely exceeding 50% .
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Purification Difficulties: Separation of regioisomers requires advanced chromatography, increasing production costs.
Research Opportunities
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Pharmacological Profiling: In vitro screening against kinase or GPCR panels could identify lead applications.
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Prodrug Development: Functionalization of the methoxy group may improve bioavailability.
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